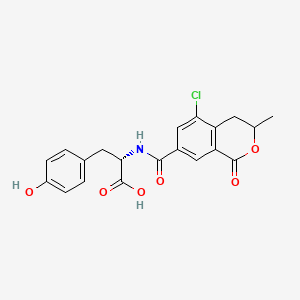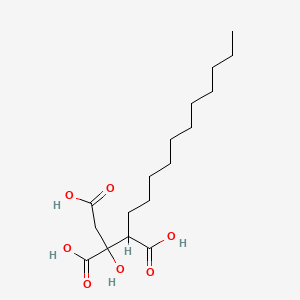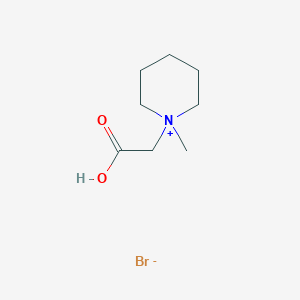
1-(Carboxymethyl)-1-methylpiperidin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Carboxymethyl)-1-methylpiperidin-1-ium bromide is a quaternary ammonium compound with a piperidine ring structure. This compound is characterized by the presence of a carboxymethyl group and a methyl group attached to the nitrogen atom of the piperidine ring, along with a bromide counterion. Quaternary ammonium compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Carboxymethyl)-1-methylpiperidin-1-ium bromide can be synthesized through the reaction of 1-methylpiperidine with bromoacetic acid. The reaction typically involves the following steps:
Formation of the Intermediate: 1-methylpiperidine is reacted with bromoacetic acid to form an intermediate compound.
Quaternization: The intermediate compound undergoes quaternization to form this compound.
The reaction conditions generally include the use of a suitable solvent, such as ethanol, and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Carboxymethyl)-1-methylpiperidin-1-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The carboxymethyl group can undergo hydrolysis in the presence of water or aqueous solutions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carboxymethyl group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, substitution with hydroxide ions forms the corresponding hydroxide salt.
Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents.
Hydrolysis: Hydrolysis of the carboxymethyl group yields the corresponding carboxylic acid and piperidine derivative.
Wissenschaftliche Forschungsanwendungen
1-(Carboxymethyl)-1-methylpiperidin-1-ium bromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a phase-transfer catalyst.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(Carboxymethyl)-1-methylpiperidin-1-ium bromide involves its interaction with cellular membranes and proteins. The compound’s quaternary ammonium structure allows it to bind to negatively charged sites on cell membranes, leading to disruption of membrane integrity and function. This interaction can result in antimicrobial effects by causing cell lysis and inhibition of microbial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Carboxymethyl) pyridine-1-ium
- 1-(2-Carboxymethyl)-1-methylmorpholin-1-ium
- 1-(2-Carboxymethyl)-1-methylpyrrolidin-1-ium
Comparison
1-(Carboxymethyl)-1-methylpiperidin-1-ium bromide is unique due to its specific piperidine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and efficacy in various applications. For example, the presence of the piperidine ring can influence its binding affinity to biological targets and its overall stability in different environments .
Eigenschaften
CAS-Nummer |
65848-35-3 |
|---|---|
Molekularformel |
C8H16BrNO2 |
Molekulargewicht |
238.12 g/mol |
IUPAC-Name |
2-(1-methylpiperidin-1-ium-1-yl)acetic acid;bromide |
InChI |
InChI=1S/C8H15NO2.BrH/c1-9(7-8(10)11)5-3-2-4-6-9;/h2-7H2,1H3;1H |
InChI-Schlüssel |
UIDZJUUOUUWPIT-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1(CCCCC1)CC(=O)O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]-](/img/structure/B14487114.png)
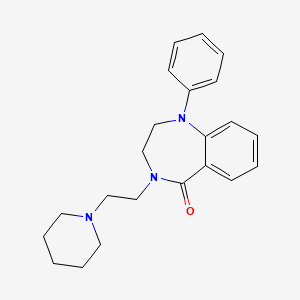
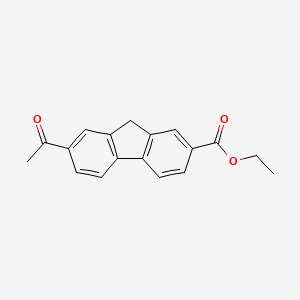
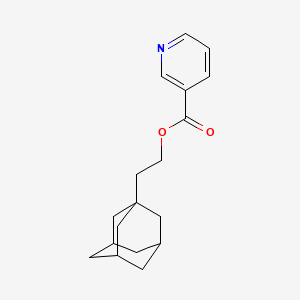
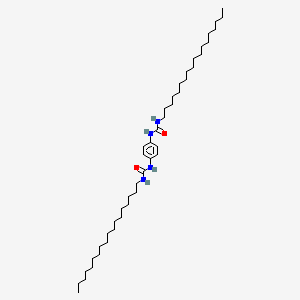
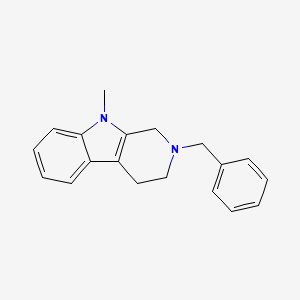
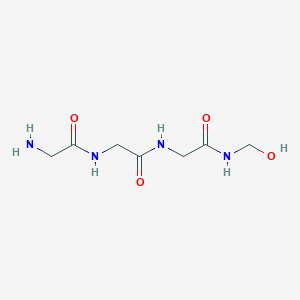
![(3-Oxo-2,4,6-trioxabicyclo[3.2.0]heptane-7,7-diyl)bis(methylene) diacetate](/img/structure/B14487162.png)
